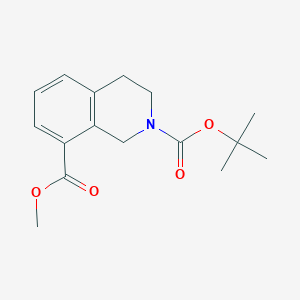

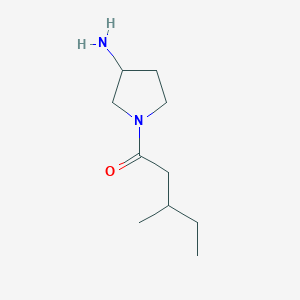

1-(3-Aminopyrrolidin-1-yl)-3-methylpentan-1-one

Descripción general

Descripción

The compound is a derivative of pyrrolidine, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives are widely used in medicinal chemistry to create compounds for treating various diseases . The presence of a pyrrolidine ring in a molecule can enhance its pharmacological profile due to the possibility of efficient exploration of the pharmacophore space, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage .

Synthesis Analysis

Pyrrolidine derivatives can be synthesized using different strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “1-(3-Aminopyrrolidin-1-yl)-3-methylpentan-1-one” was not found in the search results.Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can significantly influence their biological activity. The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features. Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Aplicaciones Científicas De Investigación

Enantioselective Synthesis in Organic Chemistry

A significant application of 1-(3-Aminopyrrolidin-1-yl)-3-methylpentan-1-one is in the field of organic chemistry, particularly in enantioselective synthesis. This compound has been used in the asymmetric synthesis of syn/anti-1,3-amino alcohols, which are valuable in creating bioactive molecules. For instance, Jha, Kondekar, and Kumar (2010) demonstrated the use of this compound in a novel method for the synthesis of both syn/anti-1,3-amino alcohols through proline-catalyzed sequential alpha-aminoxylation/alpha-amination and Horner-Wadsworth-Emmons (HWE) olefination of aldehydes (Jha, Kondekar, & Kumar, 2010).

Microbial Synthesis and Biofuel Application

In the realm of biotechnology and biofuels, this compound has shown potential in the synthesis of pentanol isomers. Cann and Liao (2009) explored its application in engineering microorganisms for the production of pentanol isomers, a class of chemicals with potential as biofuels. They highlighted the use of metabolic engineering in developing microbial strains for efficient isomer production, although noting that current production levels were too low for immediate industrial applications (Cann & Liao, 2009).

Pharmaceutical Synthesis

In pharmaceutical research, this compound is used in the synthesis of various medicinal compounds. For instance, Rosen et al. (1988) discussed its role in the asymmetric synthesis of enantiomers for a potent quinolonecarboxylic acid class of antibacterial agents (Rosen et al., 1988).

Polymer Science

In polymer science, Liu and Rimmer (2002) utilized this compound in the study of free radical polymerization of N-vinylpyrrolidinone in 3-methylbutan-2-one. Their research focused on understanding the mechanisms involved in the polymerization process and characterizing the resulting polymers (Liu & Rimmer, 2002).

Antimicrobial and Antioxidant Research

The compound also finds use in antimicrobial and antioxidant research. Xiao et al. (2014) reported on the isolation of various nitrogenous compounds, including derivatives of this compound, from the deep sea derived fungus Leptosphaeria sp. These compounds were evaluated for their cytotoxic and antiviral activities (Xiao et al., 2014).

Mecanismo De Acción

Target of Action

Pyrrolidine derivatives have been found to interact with a variety of biological targets, including various enzymes and receptors . The specific targets of “1-(3-Aminopyrrolidin-1-yl)-3-methylpentan-1-one” would depend on its exact structure and functional groups.

Mode of Action

The mode of action of pyrrolidine derivatives can vary widely depending on their specific structure and the biological target they interact with . They may act as inhibitors, activators, or modulators of their target’s activity.

Biochemical Pathways

Pyrrolidine derivatives can influence a variety of biochemical pathways depending on their specific targets . For example, some pyrrolidine derivatives have been found to inhibit the progression of Taq polymerase, a key enzyme in DNA replication .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of pyrrolidine derivatives can vary widely depending on their specific structure . Factors such as the compound’s size, charge, and hydrophobicity can influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of pyrrolidine derivatives can vary depending on their specific targets and mode of action . Some pyrrolidine derivatives have been found to have anticonvulsant activity, for example .

Action Environment

The action, efficacy, and stability of pyrrolidine derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .

Análisis Bioquímico

Biochemical Properties

1-(3-Aminopyrrolidin-1-yl)-3-methylpentan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves binding to active sites or altering the conformation of the enzymes, thereby affecting their catalytic efficiency.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation . Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function . At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . For example, it can influence the activity of enzymes involved in carbohydrate and lipid metabolism, thereby affecting metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues. The localization and accumulation of this compound can influence its activity and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Propiedades

IUPAC Name |

1-(3-aminopyrrolidin-1-yl)-3-methylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-3-8(2)6-10(13)12-5-4-9(11)7-12/h8-9H,3-7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIRGIRWDGVSPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(=O)N1CCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1475086.png)

![5-Mercapto-3-(4-nitrophenyl)isothiazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1475094.png)

![Ethyl 6-chloro-8-ethoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1475095.png)

![5-(Methylsulfonyl)-3-(4-nitrophenyl)isothiazolo[4,5-d]pyrimidine](/img/structure/B1475096.png)